

(Rac)-SNC80: A Technical Guide to its Discovery, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: (Rac)-SNC80

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Introduction

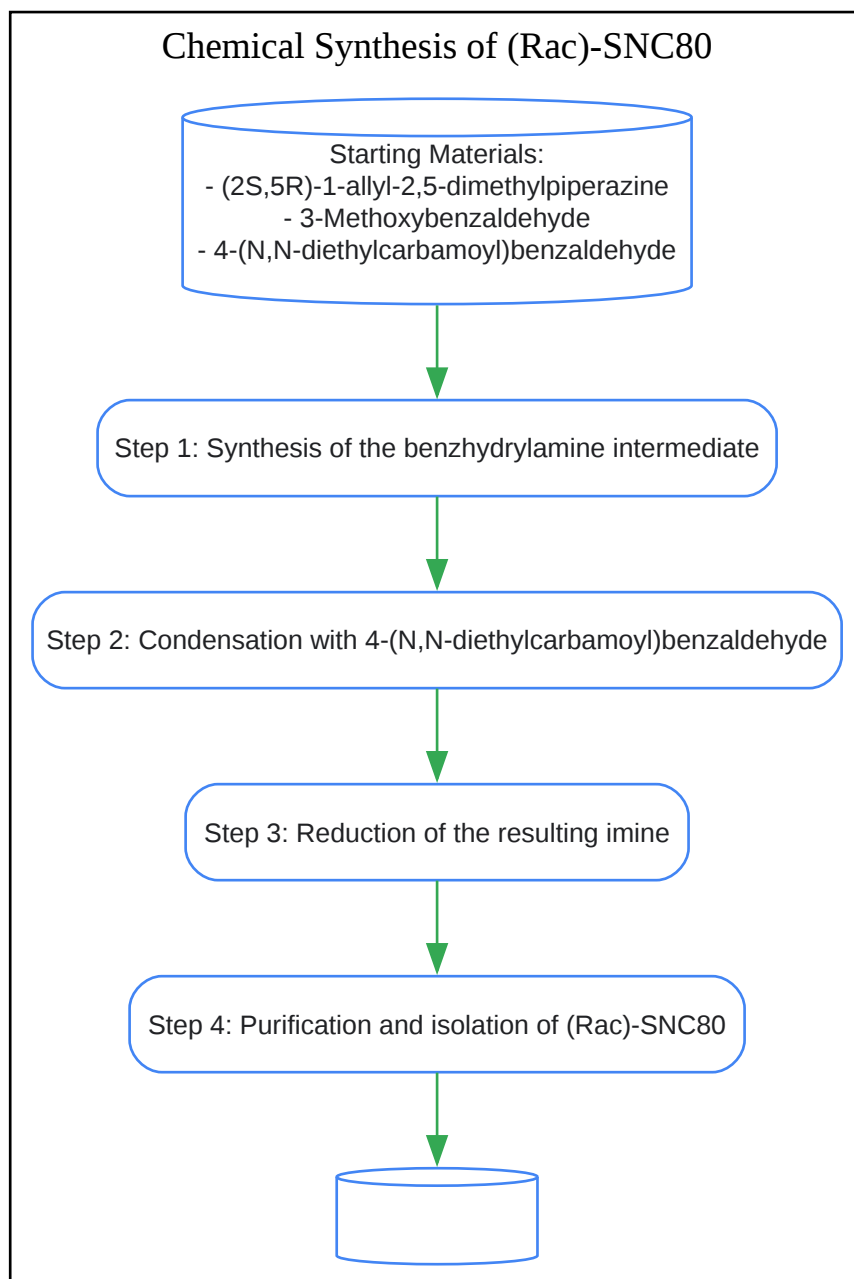
(Rac)-SNC80 is a pioneering non-peptide, selective delta-opioid receptor (δ OR) agonist that has been instrumental in the study of opioid pharmacology since its discovery in 1994.^[1] Its systemic activity and high affinity for the δ OR have made it a valuable tool for investigating the physiological roles of this receptor, including its potential as a target for analgesics, antidepressants, and anxiolytics. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological properties of **(Rac)-SNC80**, including detailed experimental protocols and an exploration of its signaling pathways.

Discovery and Development

(Rac)-SNC80, chemically known as (+)-4-[(α R)- α -((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, was first synthesized and characterized by a team of researchers led by S.N. Calderon.^{[1][2]} This discovery marked a significant advancement in opioid research, providing a systemically active and selective non-peptidic tool to probe the function of the δ OR. Early studies established its high affinity and selectivity for the δ OR over the mu (μ) and kappa (κ) opioid receptors.^[3]

Chemical Synthesis of (Rac)-SNC80

The synthesis of **(Rac)-SNC80** is a multi-step process that has been detailed in the scientific literature. The following is a generalized workflow based on published methods.[1]



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Caption: A simplified workflow for the chemical synthesis of **(Rac)-SNC80**.

Experimental Protocol: Chemical Synthesis

A detailed, step-by-step protocol for the synthesis of **(Rac)-SNC80** can be found in the seminal publication by Calderon et al. (1994) in the Journal of Medicinal Chemistry. The synthesis generally involves the preparation of the key intermediate, (2S,5R)-1-allyl-2,5-dimethylpiperazine, followed by a multi-step reaction sequence to construct the final molecule.

Pharmacological Properties

(Rac)-SNC80 exhibits high affinity and selectivity for the δ OR. Its pharmacological profile has been extensively characterized through various in vitro and in vivo studies.

Parameter	Value	Receptor	Reference
Ki	1.78 nM	δ -opioid receptor	
0.18 nM	δ -opioid receptor		
IC50	2.73 nM	δ -opioid receptor	
Selectivity	~500-fold over μ OR	δ vs μ	
~250-fold over κ OR	δ vs κ		

Table 1: In Vitro Binding Affinities and Potency of **(Rac)-SNC80**.

In vivo, **(Rac)-SNC80** has demonstrated antinociceptive, antihyperalgesic, and antidepressant-like effects in various animal models. However, at higher doses, it has been shown to induce convulsions, which has limited its therapeutic development.

Key Experimental Protocols

1. Radioligand Binding Assay for δ -Opioid Receptor

This assay is used to determine the binding affinity (K_i) of a compound for the δ -opioid receptor.

Protocol:

- **Membrane Preparation:** Membranes are prepared from cells or tissues expressing the δ -opioid receptor.

- Incubation: Membranes are incubated with a radiolabeled δ OR ligand (e.g., [3 H]naltrindole) and varying concentrations of the test compound (**(Rac)-SNC80**).
- Separation: Bound and free radioligand are separated by rapid filtration.
- Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
- Data Analysis: The K_i value is calculated from the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

2. [35 S]GTPyS Binding Assay

This functional assay measures the activation of G proteins coupled to the δ -opioid receptor upon agonist binding.

Protocol:

- Membrane Preparation: Similar to the radioligand binding assay.
- Incubation: Membranes are incubated with GDP, the test compound (**(Rac)-SNC80**), and [35 S]GTPyS (a non-hydrolyzable GTP analog).
- Reaction: Agonist binding promotes the exchange of GDP for [35 S]GTPyS on the $G\alpha$ subunit of the G protein.
- Separation and Detection: The amount of [35 S]GTPyS bound to the G proteins is measured.
- Data Analysis: The EC_{50} (the concentration of the agonist that produces 50% of the maximal response) and E_{max} (maximal effect) are determined.

3. In Vivo Antinociception Assay (Mouse Warm-Water Tail-Flick Test)

This assay assesses the analgesic properties of a compound in a living organism.

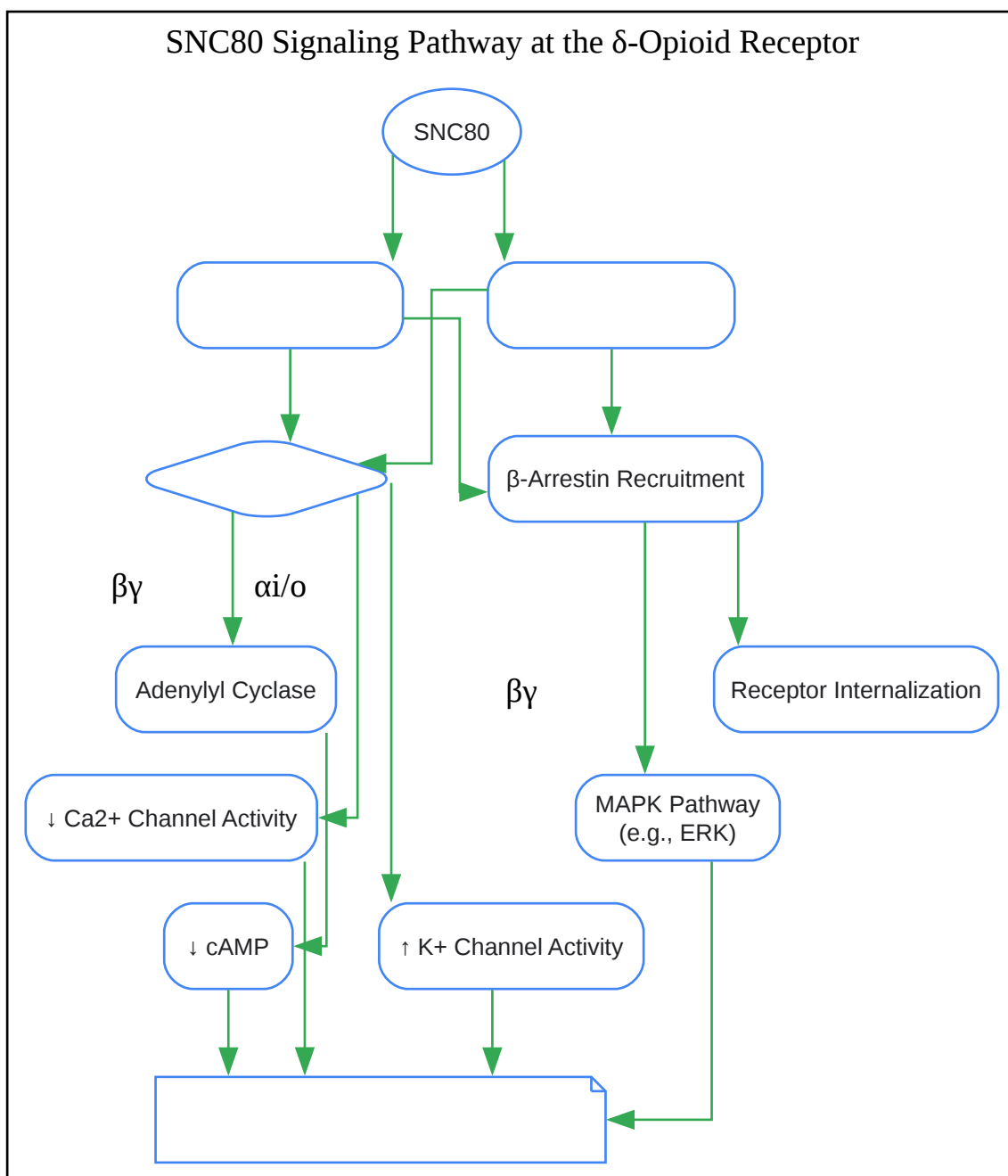
Protocol:

- Animal Model: Mice are used for this assay.

- Drug Administration: **(Rac)-SNC80** is administered via various routes (e.g., intraperitoneal, intracerebroventricular).
- Nociceptive Stimulus: The distal portion of the mouse's tail is immersed in warm water (e.g., 52°C).
- Measurement: The latency to tail withdrawal (flick) is measured. An increase in latency indicates an antinociceptive effect.
- Data Analysis: The dose-response relationship is determined, and the A50 (the dose that produces 50% of the maximal antinociceptive effect) is calculated.

Mechanism of Action and Signaling Pathways

(Rac)-SNC80 acts as an agonist at the δ -opioid receptor, which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.



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Caption: A diagram illustrating the primary signaling pathways activated by SNC80.

Classically, δ OR activation by SNC80 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to increased potassium conductance and decreased calcium conductance, which hyperpolarizes neurons and reduces neuronal excitability.

More recent research has revealed additional complexities in SNC80's mechanism of action. Studies have shown that SNC80 can selectively activate heteromeric μ - δ opioid receptors. This finding suggests that some of the pharmacological effects of SNC80 may be mediated through these receptor complexes.

Furthermore, SNC80 is known to induce δ OR internalization through a β -arrestin-dependent mechanism. This process of receptor endocytosis can lead to desensitization and tolerance upon prolonged exposure to the agonist. The recruitment of β -arrestin can also initiate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which may contribute to some of the long-term effects of SNC80.

Conclusion

(Rac)-SNC80 remains a cornerstone in the field of opioid research. Its discovery provided a critical tool for elucidating the physiological and pathological roles of the δ -opioid receptor. This technical guide has summarized the key aspects of its discovery, chemical synthesis, and pharmacological properties, providing a valuable resource for researchers and drug development professionals. A thorough understanding of its complex mechanism of action, including its activity at receptor heteromers and its role in receptor trafficking, will be crucial for the future design of novel δ OR-targeted therapeutics with improved efficacy and safety profiles.

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